molecular formula C10H13NOS B12985999 3-(Thiazol-2-ylmethyl)cyclohexan-1-one

3-(Thiazol-2-ylmethyl)cyclohexan-1-one

Cat. No.: B12985999
M. Wt: 195.28 g/mol
InChI Key: GQQNYLXSKDYMJD-UHFFFAOYSA-N
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Description

3-(Thiazol-2-ylmethyl)cyclohexan-1-one is a compound that features a thiazole ring attached to a cyclohexanone structure. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural and synthetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazol-2-ylmethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with thiazole derivatives under specific conditions. One common method includes the use of 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, which reacts with thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-2-ylmethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the cyclohexanone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Thiazol-2-ylmethyl)cyclohexan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Thiazol-2-ylmethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiazol-2-ylmethyl)cyclohexan-1-one is unique due to its specific combination of a thiazole ring and a cyclohexanone structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

3-(1,3-thiazol-2-ylmethyl)cyclohexan-1-one

InChI

InChI=1S/C10H13NOS/c12-9-3-1-2-8(6-9)7-10-11-4-5-13-10/h4-5,8H,1-3,6-7H2

InChI Key

GQQNYLXSKDYMJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)CC2=NC=CS2

Origin of Product

United States

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